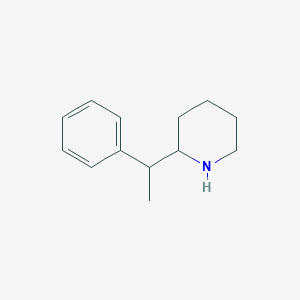
2-(1-Phenylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylethyl)piperidine is a chemical compound with the molecular formula C13H19N It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethyl)piperidine typically involves the reaction of piperidine with 1-phenylethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from the 1-phenylethyl halide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents using appropriate halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidines depending on the reactants used.
Scientific Research Applications
2-(1-Phenylethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
1-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the piperidine ring.
N-Methylpiperidine: Another piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-(1-Phenylethyl)piperidine is unique due to its combination of the piperidine ring and the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(1-phenylethyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |
InChI Key |
GLIKSOKQYXUSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


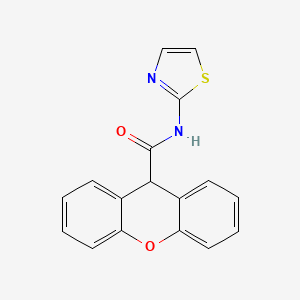


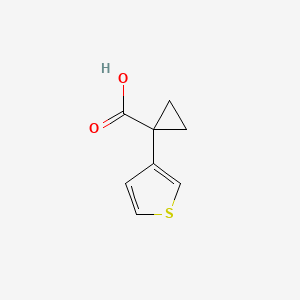

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
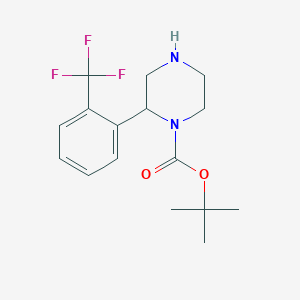
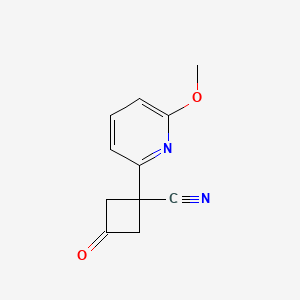
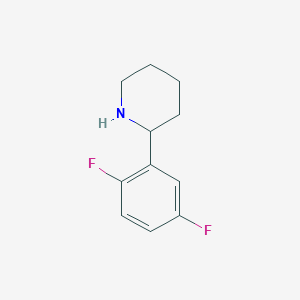

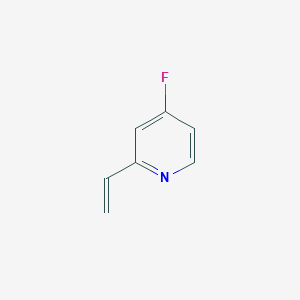
![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)
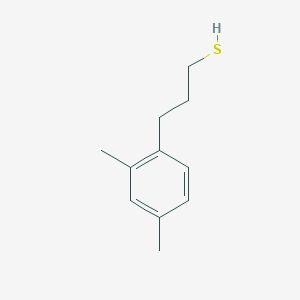
![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)
